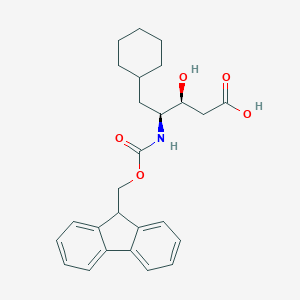

N-叔丁氧羰基苯丙氨酸苄基酯

描述

Synthesis Analysis

The synthesis of an ester can be accomplished in several ways . Esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist . For example, a reaction of ethyl acetoacetate with benzyl alcohol afforded a 97% yield after five hours .Chemical Reactions Analysis

The transesterification of β-keto esters is a useful transformation in organic synthesis . Reactions which are selective for β-keto esters most likely proceed via an enol intermediate . Alternatively, the formation of an acylketene intermediate may also occur .科学研究应用

正交保护的 β-氨基酸的合成: 该化合物用于受限苯丙氨酸类似物的合成,这对于开发用于各种应用的新型氨基酸衍生物具有重要意义 (Kawahata & Goodman, 1999).

N-保护氨基酸叔丁基酯的简便合成: 它作为合成各种 N-保护氨基酸衍生物的中间体,突出了它在合成化学中的多功能性 (Chevallet 等人,1993).

神经营肽拮抗剂的设计: 它用于合成新型三肽物质 P 拮抗剂,展示了其在治疗剂开发中的应用 (Hagiwara 等人,1992).

D-葡萄糖吡喃糖酯的合成和反应: 该化合物在苯丙氨酸的葡萄糖吡喃糖酯的合成和研究中发挥作用,这与碳水化合物化学有关 (Keglević 等人,1980).

阿斯巴甜前体的合成: 它用于阿斯巴甜前体的合成,表明其在食品化学和人工甜味剂生产中的重要性 (Nagayasu 等人,1994).

高价碘烷化学: 该化合物与高价碘烷化学有关,特别是在醚的氧化和脱保护中 (Ochiai 等人,1996).

手性 PNA 的构建模块: 它用于合成带有核碱基残基的 N-Boc-α-氨基酸,作为制备手性肽核酸 (PNA) 的构建模块 (Lenzi 等人,1995).

苯丙氨酸的恶二唑衍生物: 它的衍生物被合成作为物质 P 内肽酶研究中的潜在抑制剂,突出了其药物化学应用 (Borg 等人,1993).

手性 N-保护氨基酸酯的合成: 该化合物参与 N-保护氨基酸酯的合成,强调了其在肽合成和手性化学中的用途 (Chevallet 等人,2004).

葡萄球菌蛋白酶催化: 在葡萄球菌蛋白酶催化的水解背景下对其进行研究,有助于理解酶的机制和动力学 (Houmard, 1976).

未来方向

The future directions of “N-tert-Butoxycarbonylphenylalanine benzyl ester” could involve its use in various studies such as drug development and peptide synthesis. Additionally, the transesterification of β-keto esters has widespread application in agrochemicals where transesterification of vegetable oil with alcohols has long been a preferred method for the production of biodiesel .

属性

IUPAC Name |

benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(14-16-10-6-4-7-11-16)19(23)25-15-17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,22,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGXOZTZHRIZRO-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40985206 | |

| Record name | Benzyl N-[tert-butoxy(hydroxy)methylidene]phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-Butoxycarbonylphenylalanine benzyl ester | |

CAS RN |

66617-58-1 | |

| Record name | N-tert-Butoxycarbonylphenylalanine benzyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066617581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl N-[tert-butoxy(hydroxy)methylidene]phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B558031.png)